

An In-depth Technical Guide to (6-Bromo-5-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Bromo-5-methoxypyridin-2-yl)methanol

Cat. No.: B183504

[Get Quote](#)

CAS Number: 905562-91-6

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **(6-Bromo-5-methoxypyridin-2-yl)methanol**, a key building block for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

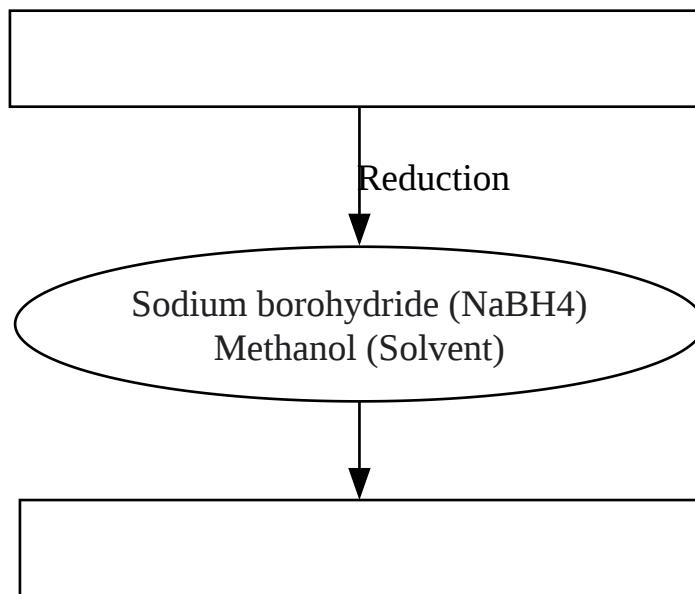
(6-Bromo-5-methoxypyridin-2-yl)methanol is a substituted pyridine derivative. While extensive experimental data is not readily available in public literature, the following table summarizes its key chemical and physical properties based on information from chemical suppliers and computational predictions.

Property	Value	Source
Molecular Formula	C ₇ H ₈ BrNO ₂	Supplier Data
Molecular Weight	218.05 g/mol	Supplier Data
CAS Number	905562-91-6	
Appearance	White to off-white solid	Supplier Data
Boiling Point	325.8 ± 37.0 °C (Predicted)	Computational Prediction
Density	1.595 ± 0.06 g/cm ³ (Predicted)	Computational Prediction
Storage	Store at 2-8°C under an inert atmosphere	Supplier Data

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **(6-Bromo-5-methoxypyridin-2-yl)methanol** is not explicitly available in the searched literature. However, based on established organic chemistry principles and published syntheses of structurally related compounds, a plausible synthetic route involves the reduction of the corresponding aldehyde, 6-bromo-5-methoxypyridine-2-carbaldehyde.

Proposed Synthesis of **(6-Bromo-5-methoxypyridin-2-yl)methanol**



[Click to download full resolution via product page](#)

Experimental Protocol: Reduction of 6-Bromo-5-methoxypyridine-2-carbaldehyde

Materials:

- 6-Bromo-5-methoxypyridine-2-carbaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (anhydrous)
- Dichloromethane
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel

Procedure:

- In a round-bottom flask, dissolve 6-bromo-5-methoxypyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C using an ice bath.
- Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **(6-Bromo-5-methoxypyridin-2-yl)methanol** can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Medicinal Chemistry

Brominated pyridines are versatile intermediates in medicinal chemistry due to the bromine atom's ability to participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of diverse molecular fragments, which is a key strategy in the synthesis of kinase inhibitors.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[1][2] The pyridine scaffold is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase active site.

Representative Application: Suzuki Coupling

A common application for **(6-Bromo-5-methoxypyridin-2-yl)methanol** in drug discovery would be its use in a Suzuki coupling reaction to introduce a new aryl or heteroaryl group.

Experimental Protocol: General Suzuki Coupling

Materials:

- **(6-Bromo-5-methoxypyridin-2-yl)methanol**
- Aryl or heteroaryl boronic acid or boronic ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
- Inert atmosphere setup

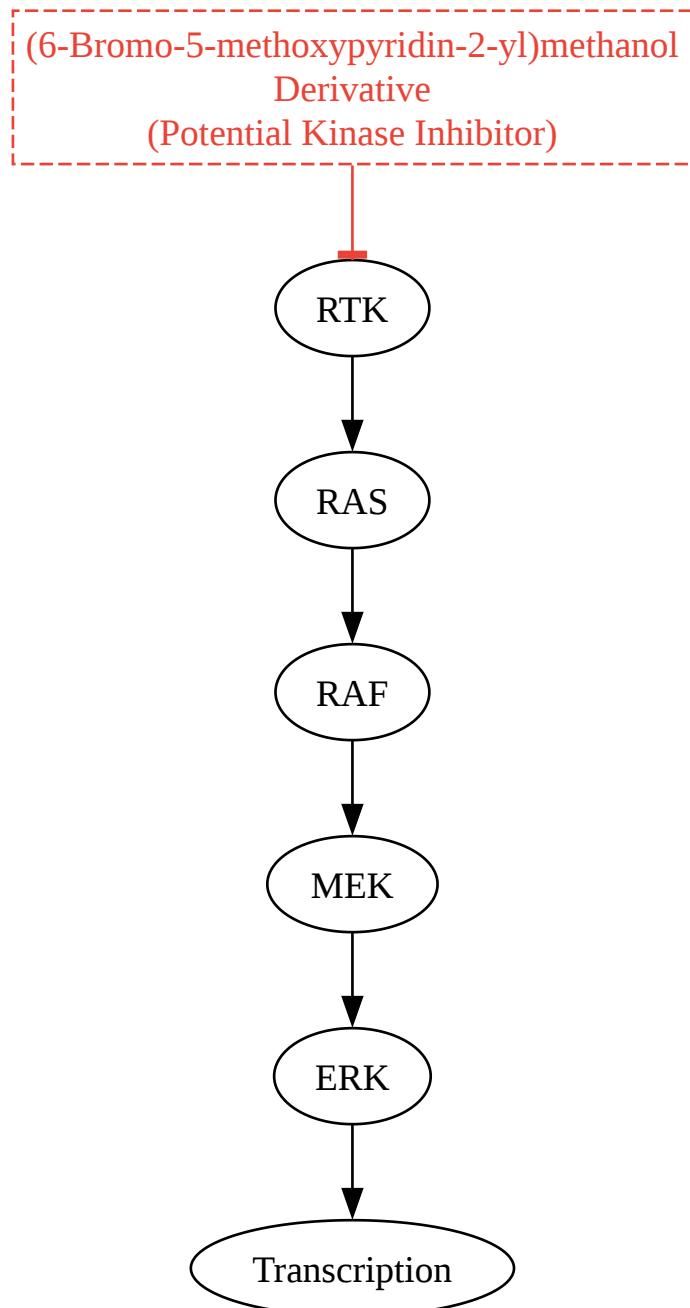
Procedure:

- To a reaction vessel, add **(6-Bromo-5-methoxypyridin-2-yl)methanol** (1.0 eq), the aryl/heteroaryl boronic acid/ester (1.1-1.5 eq), and the base (2.0-3.0 eq).
- Degas the solvent mixture (e.g., by bubbling with nitrogen or argon for 15-30 minutes).
- Add the degassed solvent to the reaction vessel, followed by the palladium catalyst (typically 1-5 mol%).
- Heat the reaction mixture to the appropriate temperature (often between 80-120°C) under an inert atmosphere.

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Potential Role in Signaling Pathways

While the specific biological targets of compounds derived from **(6-Bromo-5-methoxypyridin-2-yl)methanol** are not documented, its structural motif is relevant to the development of inhibitors for various kinase signaling pathways implicated in cancer. For instance, substituted pyridines are core components of inhibitors targeting kinases such as ALK (Anaplastic Lymphoma Kinase) and others.^[3]



[Click to download full resolution via product page](#)

Safety Information

Based on available Safety Data Sheet (SDS) information for structurally similar compounds, **(6-Bromo-5-methoxypyridin-2-yl)methanol** should be handled with care.

- Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

- Precautionary Measures: Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in a controlled environment by trained personnel, and all appropriate safety precautions should be taken. The information provided is based on publicly available data and predictions, and further experimental validation is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (6-Bromo-5-methoxypyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183504#6-bromo-5-methoxypyridin-2-yl-methanol-cas-number-905562-91-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com